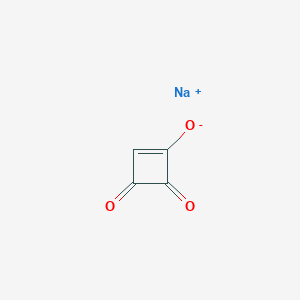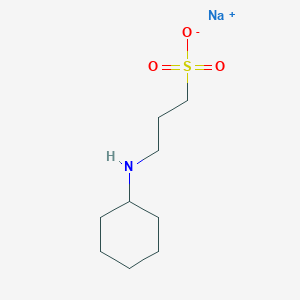
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt
Descripción general
Descripción
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is a polyanionic dye known for its fluorescence properties. It is often used in combination with cationic quenchers for various assays, including membrane fusion and permeability assays . The compound has a high Stokes shift in water, making it suitable for fluorescence applications where it can effectively separate its emission from the autofluorescence of biological samples .
Métodos De Preparación
The synthesis of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt involves the sulfonation of naphthalene derivatives followed by amination. The reaction typically starts with naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by nitration and subsequent reduction to introduce the amino group at the 8 position . Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt undergoes several types of chemical reactions:
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Formation of Schiff Bases: The amino group reacts with aldehydes or ketones to form Schiff bases, which can be reduced to stable linkages using sodium borohydride or sodium cyanoborohydride.
Common Reagents and Conditions: Sodium cyanoborohydride is commonly used for the reduction of Schiff bases.
Aplicaciones Científicas De Investigación
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt involves its ability to form Schiff bases with the reducing ends of carbohydrates. This reaction is acid-catalyzed and can proceed at neutral pH, which is favorable for maintaining the integrity of sialic acid bonds in oligosaccharides . The compound’s fluorescence properties are utilized in various assays, where its emission is effectively quenched by ions such as thallium and cesium .
Comparación Con Compuestos Similares
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is unique due to its high Stokes shift and strong fluorescence properties. Similar compounds include:
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Another fluorescent dye with similar applications.
8-Anilino-1-naphthalenesulfonic acid: Used in fluorescence studies but differs in its structural properties.
Thioflavin T: A fluorescent dye used in amyloid research.
These compounds share some applications but differ in their specific properties and suitability for various assays.
Propiedades
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3.2Na.H2O/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQQIMSTUAWPS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NNa2O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-34-5 | |
| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)




![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)

![sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate](/img/structure/B7881521.png)

![sodium;(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7881535.png)


